5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-9(11(13)14)6-10(12-7)8-4-2-3-5-8/h6,8,12H,2-5H2,1H3,(H,13,14) |
InChI Key |
JOBIBVHSXVYBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety at the 3-position drives several classical reactions:
Esterification
Reaction with alcohols under acidic or basic catalysis to form esters:
-
Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water.
-
Conditions : Acid catalyst (e.g., HCl, H₂SO₄) or base (e.g., NaOH) with heating.
-
Product : Esters (e.g., methyl, ethyl derivatives).
Amidation
Conversion to amides via nucleophilic substitution with amines:
-
Mechanism : Activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) followed by amine attack.
-
Conditions : Coupling agents (e.g., DCC, EDCl) and amines in polar aprotic solvents.
-
Product : Amides (e.g., benzylamide, alkylamide derivatives).
Decarboxylation
Loss of CO₂ to form substituted pyrroles:
-
Conditions : Heating (e.g., 180–200°C) or treatment with NaOH under reflux .
-
Product : Decarboxylated pyrrole derivatives.
Pyrrole Ring Reactivity
The aromatic pyrrole ring undergoes electrophilic substitution reactions due to its electron-rich nature:
Halogenation
Substitution at positions adjacent to electron-donating groups (e.g., methyl, cyclopentyl):
-
Mechanism : Electrophilic attack by halogens (Cl, Br) at the α- or β-positions relative to substituents .
-
Conditions : Use of halogenating agents (e.g., N-chlorosuccinimide, NFSI) in solvents like DCM or acetonitrile .
-
Product : Mono- or dihalogenated pyrrole derivatives.
Alkylation/Alkylation
Introduction of alkyl groups via Friedel-Crafts alkylation:
-
Mechanism : Formation of carbocation intermediates that react with the pyrrole ring.
-
Conditions : Alkylation agents (e.g., alkyl halides) and Lewis acids (e.g., AlCl₃).
-
Product : Alkylated pyrrole derivatives.
Decarboxylative Halogenation
A key transformation involving simultaneous loss of CO₂ and halide incorporation:
-
Mechanism : Radical-mediated cleavage of the carboxylic acid group, followed by halogen atom addition .
-
Conditions : Halogen donors (e.g., CCl₄, BrCCl₃) and initiators (e.g., light, heat) .
-
Product : Halogenated pyrrole derivatives (e.g., brominated or chlorinated analogs).
Comparison of Reaction Conditions
Scientific Research Applications
5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Size and Lipophilicity: The cyclopentyl group in the target compound offers a smaller, less lipophilic substituent compared to the cyclohexyl group in C₁₂H₁₇NO₂ (207.23 g/mol), which may enhance solubility in polar solvents .
Carboxylic Acid Position: The 3-carboxylic acid position in the target compound contrasts with most analogues (e.g., 2-position in C₁₂H₁₇NO₂ and C₁₃H₁₂FNO₃), which may alter hydrogen-bonding interactions in drug-receptor binding .
Core Modifications :
- Bicyclic pyrrolopyridine derivatives (e.g., C₈H₅ClN₂O₂ and C₉H₈N₂O₃ ) exhibit planar structures that could enhance π-π stacking in materials science, though their synthesis yields vary (71–95%) depending on substituents .
Q & A
Q. What are the common synthetic routes for 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid?
Methodological Answer: The synthesis of pyrrole-carboxylic acid derivatives typically involves cyclocondensation or functional group modification. Key approaches include:
- Cyclocondensation: Reacting cyclopentyl-substituted amines or ketones with β-keto esters under acidic or catalytic conditions to form the pyrrole core .
- Functional Group Interconversion: Modifying preformed pyrrole derivatives (e.g., ester hydrolysis to carboxylic acid) using NaOH or LiOH in aqueous/organic solvent mixtures .
- Optimization Parameters: Temperature (80–120°C), solvent choice (DMF, THF), and catalysts (p-TsOH, Pd/C) are critical for yield and selectivity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., cyclopentyl integration at δ 1.5–2.5 ppm, carboxylic acid proton absence due to deprotonation) .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in solvents like ethanol/water and analyze lattice parameters .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate polar impurities .
- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences.
- Acid-Base Extraction: Leverage the carboxylic acid’s solubility in basic aqueous phases (pH > 8) for purification .
Q. How do the functional groups in this compound influence its reactivity?
Methodological Answer:
- Carboxylic Acid: Participates in amidation (with EDC/HOBt), esterification (via Fischer-Speier), or salt formation (with amines) .
- Pyrrole Ring: Electrophilic substitution at the 4-position (e.g., bromination with NBS) due to electron-rich aromaticity .
- Cyclopentyl Group: Steric hindrance may slow reactions at adjacent sites; consider kinetic vs. thermodynamic control .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
| Modification | Biological Activity (IC50) | Target Affinity |
|---|---|---|
| Cyclopentyl (original) | 12 µM | Enzyme X |
| Cyclohexyl analog | 8 µM | Enzyme X |
| Phenyl analog | >50 µM | N/A |
Q. How can contradictory data in pharmacological studies be resolved?
Methodological Answer:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. How is crystallographic data analyzed to confirm molecular conformation?
Methodological Answer:
Q. What strategies stabilize the compound under varying pH conditions?
Methodological Answer:
Q. How is the compound’s selectivity for related biological targets validated?
Methodological Answer:
- Competitive Binding Assays:
- Incubate with H-labeled reference ligands and measure displacement (e.g., K values) .
- Example Data:
| Target | K (nM) | Selectivity Index |
|---|---|---|
| Receptor A | 15 | 1x |
| Receptor B | 1500 | 100x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
